Acide L-érythro-ritalinique

Vue d'ensemble

Description

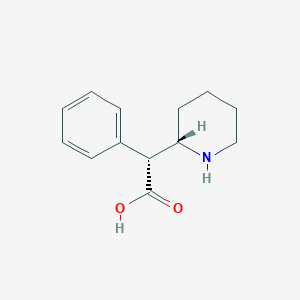

L-erythro-Ritalinic Acid is a compound useful in organic synthesis . It is the main metabolite of Methylphenidate, a potent central nervous system (CNS) stimulant used medically to treat attention deficit hyperactivity disorder (ADHD) and, to a lesser extent, narcolepsy .

Synthesis Analysis

Methylphenidate is metabolized in the liver, mainly by endoplasmic reticulum human carboxylesterase 1A1 (CES1A1) through a de-esterification process into the inactive metabolite phenyl-2-piperidine acetic acid, also known as L-erythro-Ritalinic Acid .Molecular Structure Analysis

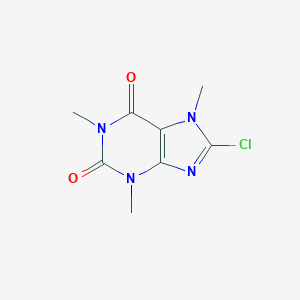

The molecular formula of L-erythro-Ritalinic Acid is C13H17NO2 . The exact mass is 219.12600 and the molecular weight is 219.28000 .Chemical Reactions Analysis

Ritalinic acid is the main inactive urinary metabolite of Methylphenidate, but minor pathways and the formation of ethylphenidate have been reported to contribute to the toxicological profile . The characterization of metabolomics of methylphenidate enantiomers is needed for a more efficacious therapeutic drug monitoring .Applications De Recherche Scientifique

Recherche en pharmacocinétique

L'acide L-érythro-ritalinique est utilisé dans la recherche en pharmacocinétique pour étudier les corrélations entre les concentrations d'dl-threo-méthylphénidate et d'dl-threo-acide ritalinique dans l'haleine expirée et le fluide buccal avec celles dans le plasma . Cette recherche permet de comprendre le métabolisme du méthylphénidate en acide ritalinique .

Études de métabolisme des médicaments

L'this compound est un métabolite majeur du méthylphénidate, un médicament principalement indiqué pour le traitement du trouble déficitaire de l'attention avec hyperactivité et la narcolepsie . L'étude du métabolomique de l'this compound peut fournir des informations sur la pharmacodynamie et les effets toxicologiques du méthylphénidate .

Recherche sur l'énantiosélectivité

La recherche a montré que l'enzyme CES1A1 présente une énantiosélectivité six fois plus élevée, préférant l'énantiomère l-threo à l'énantiomère d-threo . Ces informations sont cruciales pour comprendre le métabolisme du méthylphénidate et de ses métabolites, y compris l'this compound .

Études de transestérification

L'this compound est impliqué dans des voies mineures du métabolisme du méthylphénidate, y compris la transestérification avec l'éthanol pour produire de l'éthylphénidate, qui est également pharmacologiquement actif . Ces informations sont importantes pour comprendre les interactions potentielles du méthylphénidate avec l'éthanol .

Analyse du fluide buccal

Le profil d'excrétion de l'this compound dans le fluide buccal et le plasma, ainsi que le rapport médicament fluide buccal/plasma (OF/P), sont étudiés pour comprendre la pharmacocinétique du méthylphénidate . Cette recherche peut aider à la surveillance thérapeutique des médicaments<a aria-label="3: The excretion profile of L-erythro-Ritalinic Acid in oral fluid and plasma, and the oral fluid-to-plasma (OF/P) drug ratio, are studied to understand the pharmacokinetics of methylphenidate3" data-citationid="4a895fba-2bc2-ec78-ee33-88317619db07-30" h="ID=SERP,5015.1" href="https://academic.oup.com/clinchem/article/56/4/585/562

Mécanisme D'action

Target of Action

L-erythro-Ritalinic Acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, neurotransmitters that are involved in attention and alertness .

Mode of Action

Methylphenidate, from which L-erythro-Ritalinic Acid is derived, is believed to work by blocking the reuptake of dopamine and norepinephrine by neurons . This increases the presence of these neurotransmitters in the extraneuronal space and prolongs their action . L-erythro-ritalinic acid itself has little to no pharmacologic activity .

Biochemical Pathways

Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-erythro-Ritalinic Acid . This process is catalyzed by carboxylesterase CES1A1 . In addition to the main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported .

Pharmacokinetics

The pharmacokinetics of L-erythro-Ritalinic Acid is closely tied to that of its parent compound, methylphenidate. Methylphenidate is rapidly and extensively metabolized by carboxylesterase CES1A1 to form L-erythro-Ritalinic Acid . It’s worth noting that the CES1A1 enzyme exhibits six times higher enantioselectivity, preferring the L-threo-enantiomer over the D-threo-enantiomer, which logically has a longer half-life .

Result of Action

Its formation is a key step in the metabolism and elimination of methylphenidate, a drug that has significant effects on the central nervous system .

Action Environment

The action of L-erythro-Ritalinic Acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the activity of the CES1A1 enzyme, which is responsible for the metabolism of methylphenidate to L-erythro-Ritalinic Acid, can be affected by factors such as liver disease, drug interactions, and genetic variability . Furthermore, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

L-erythro-Ritalinic Acid interacts with various enzymes and proteins. The primary enzyme involved in its metabolism is carboxylesterase 1 (CES1A1), which is highly expressed in the liver, intestine, placenta, and brain . CES1A1 exhibits enantioselectivity, preferring the L-erythro-enantiomer over the D-erythro-enantiomer .

Molecular Mechanism

As a metabolite of methylphenidate, it is believed to be pharmacologically inactive

Temporal Effects in Laboratory Settings

In plasma, D-erythro-Ritalinic Acid concentrations were found to be on average 25-fold higher than the corresponding D-erythro-methylphenidate concentrations

Metabolic Pathways

L-erythro-Ritalinic Acid is involved in the metabolic pathway of methylphenidate and related compounds. It is formed through the hydrolysis of the ester group in these compounds, a process catalyzed by the enzyme CES1A1 .

Propriétés

IUPAC Name |

(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453052 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076192-92-1 | |

| Record name | L-erythro-Ritalinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

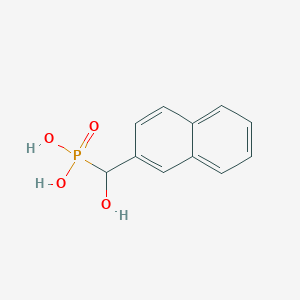

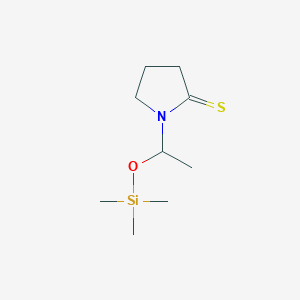

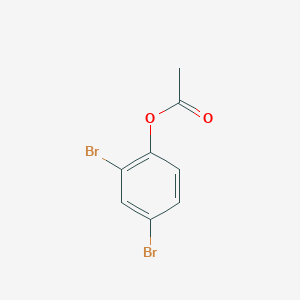

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

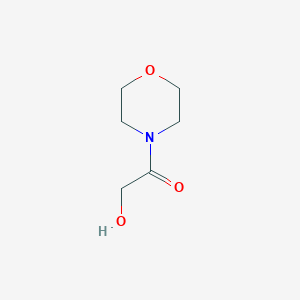

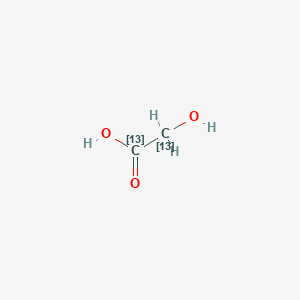

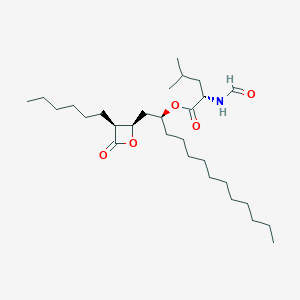

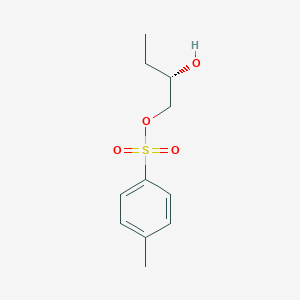

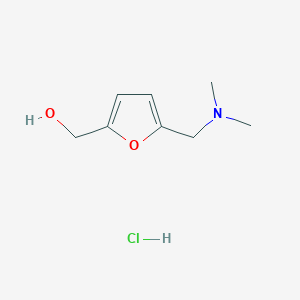

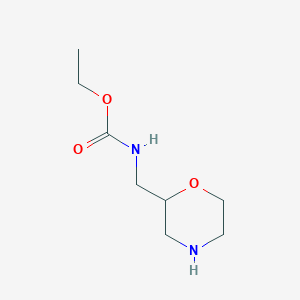

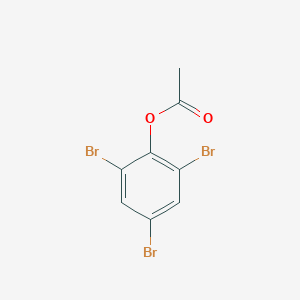

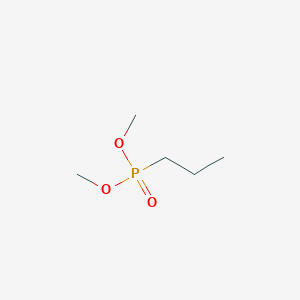

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.